(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Catalog No.
S829095
CAS No.
945212-26-0
M.F
C26H31NO4
M. Wt
421,53 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

945212-26-0

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid

Molecular Formula

C26H31NO4

Molecular Weight

421,53 g/mole

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1

InChI Key

MADFVGMQNXRFAF-AREMUKBSSA-N

SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

945212-26-0;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoicacid;(R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methyldec-9-enoicacid;Fmoc-D-2-(7'-octenyl)alanine;SCHEMBL14737056;CTK8C0015;(2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-9-DECENOICACID;MolPort-009-679-982;ANW-63879;ZINC36914703;AKOS005063560;(R)-N-Fmoc-2-(7'-octenyl)alanine;CF-1386;DS-2418;AJ-93443;AK-64954;AM007124;AN-26185;KB-209606;ST2408129;TC-152624;FT-0656704;(R)-N-Fmoc-2-Methyl-2-amino-9-decenoicacid;W-3554;I14-7733

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .

Method: The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Results: The resulting Fmoc amino acids are useful as coupling agents in peptide synthesis . They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Pharmaceutical Intermediates

Field: This compound is used in the field of Pharmaceuticals .

Application: 7-(Fmoc-amino)heptanoic acid is used as pharmaceutical intermediates .

Stapled Peptide Antagonist

Field: This compound is used in the field of Biochemistry, specifically in the development of Stapled Peptide Antagonists .

Application: The compound is used in the synthesis of stapled peptide antagonists that target the Mdm2 protein . These peptides are designed to be resistant to mutations in Mdm2 that confer resistance to other antagonists .

Method: The synthesis of these stapled peptides involves the use of non-natural amino acids, including “®-2-(7’octenyl) alanine”, which form the hydrocarbon staple in the peptide .

Results: The resulting stapled peptides have been shown to bind to Mdm2, even in the presence of mutations that confer resistance to other antagonists .

Capillary Electrophoresis

Field: This compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .

Application: The compound is used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a complex organic molecule characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a long aliphatic chain. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that facilitate interactions with biological targets.

In biological systems, the reactions involving this compound primarily include amine group transfer reactions, which are essential in the synthesis of peptide bonds during protein formation. Additionally, the compound can participate in hydrolysis reactions, where the ester bond in the fluorenylmethoxycarbonyl group can be cleaved to release the active amino acid. These reactions are catalyzed by specific enzymes, enabling the transformation of substrates into products necessary for cellular functions

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid) is influenced by its structural components. The fluorenylmethoxycarbonyl group is known for its ability to protect amino acids during synthesis and can be used to enhance the stability of peptides against enzymatic degradation. Studies have indicated that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and anticancer effects. The precise biological effects of this compound would need to be evaluated through empirical studies using assays that measure cellular responses .

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid) typically involves several key steps:

  • Protection of Amino Groups: The amino group of the target amino acid is protected using the fluorenylmethoxycarbonyl group.
  • Formation of Peptide Bonds: The protected amino acid is then coupled with other amino acids or functional groups to form peptide chains.
  • Deprotection: Once the desired peptide or compound is synthesized, the fluorenylmethoxycarbonyl group is removed under acidic conditions to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has several potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing peptides and proteins that can serve as therapeutics.
  • Biochemical Research: Used in studies involving protein synthesis and enzyme activity due to its protective group functionality.
  • Drug Development: Investigated for its potential pharmacological properties, particularly in developing new therapeutic agents targeting specific diseases.

Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid) focus on its binding affinity with various biological receptors and enzymes. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding kinetics and mechanisms. Understanding these interactions helps in predicting the compound's behavior in biological systems and its therapeutic potential .

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid). Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-LeucineContains fluorenylmethoxycarbonyl groupWidely used in peptide synthesis
Fmoc-TryptophanSimilar protective group with an indole side chainExhibits unique fluorescence properties
Fmoc-GlycineSimplest amino acid with Fmoc protectionFundamental building block for peptide synthesis

These compounds highlight the uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid), particularly its long aliphatic chain which may influence solubility and bioactivity differently compared to simpler Fmoc-protected amino acids .

XLogP3

6.3

Wikipedia

(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-9-decenoic acid

Dates

Modify: 2023-08-15

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